
Pyridine, 2-bromo-3,5-bis(trifluoromethyl)-
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Overview
Description
2-Bromo-3,5-bis(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of two trifluoromethyl groups and a bromine atom attached to a pyridine ring. The trifluoromethyl groups contribute to the compound’s unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,5-bis(trifluoromethyl)pyridine typically involves the bromination of 3,5-bis(trifluoromethyl)pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and prevent over-bromination .
Industrial Production Methods
Industrial production of 2-Bromo-3,5-bis(trifluoromethyl)pyridine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and real-time monitoring helps in maintaining consistent quality and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,5-bis(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The trifluoromethyl groups can undergo oxidation or reduction under specific conditions, although these reactions are less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and an inert solvent.
Coupling Reactions: Reagents include boronic acids or esters, with palladium catalysts and a base like potassium phosphate.
Oxidation and Reduction Reactions: Specific oxidizing or reducing agents are used, depending on the desired transformation
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atom.
Coupling Reactions: Products are biaryl compounds formed by the coupling of the pyridine ring with another aromatic ring.
Oxidation and Reduction Reactions: Products depend on the specific reaction conditions and reagents used
Scientific Research Applications
2-Bromo-3,5-bis(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-3,5-bis(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, which stabilizes the interaction with proteins and enzymes. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: Similar structure but with only one trifluoromethyl group.
3,5-Dichloro-2-(trifluoromethyl)pyridine: Contains chlorine atoms instead of bromine, leading to different chemical properties and uses.
2,3,5-Trichloro-4-(trifluoromethyl)pyridine: Another trifluoromethylpyridine derivative with distinct reactivity and applications.
Uniqueness
2-Bromo-3,5-bis(trifluoromethyl)pyridine is unique due to the presence of two trifluoromethyl groups, which impart high stability and lipophilicity. This makes it particularly valuable in applications requiring robust chemical properties and efficient biological interactions .
Biological Activity
Pyridine derivatives, particularly those with trifluoromethyl groups, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Pyridine, 2-bromo-3,5-bis(trifluoromethyl)- and explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound Pyridine, 2-bromo-3,5-bis(trifluoromethyl)- is characterized by the presence of bromine and two trifluoromethyl groups attached to the pyridine ring. This configuration significantly influences its chemical reactivity and biological interactions.
Antimicrobial Activity
Recent studies have indicated that trifluoromethyl-substituted pyridines exhibit enhanced antimicrobial properties compared to their chloro- or nitro-substituted counterparts. Specifically, compounds like Pyridine, 2-bromo-3,5-bis(trifluoromethyl)- have shown promising activity against various bacterial strains and fungi.
- Table 1: Antimicrobial Activity of Pyridine Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|---|
Pyridine, 2-bromo-3,5-bis(trifluoromethyl)- | Pseudomonas aeruginosa | 7.8 |
Pyridine, 2-bromo-3,5-bis(trifluoromethyl)- | Cryptococcus neoformans | 3.9 |
Other Trifluoromethyl-Pyridines | Various | Varies (generally lower than non-CF3 analogs) |
This table illustrates the compound's effectiveness against specific pathogens, highlighting its potential as a therapeutic agent in treating infections.
Antifungal Activity
In addition to antibacterial effects, studies have reported antifungal activity associated with trifluoromethyl-pyridine derivatives. The compound's unique electronic properties due to the trifluoromethyl groups enhance its interaction with biological targets.
The biological activity of Pyridine, 2-bromo-3,5-bis(trifluoromethyl)- can be attributed to its ability to disrupt cellular processes in microbes. The trifluoromethyl groups are known to act as strong electron-withdrawing groups, which may facilitate interactions with nucleophilic sites in microbial enzymes or receptors.
Synthesis and Derivatives
The synthesis of Pyridine, 2-bromo-3,5-bis(trifluoromethyl)- typically involves halogenation reactions of pyridine derivatives followed by functionalization steps. Recent advancements in synthetic methodologies have improved yields and selectivity for these compounds.
- Table 2: Synthesis Overview
Reaction Type | Conditions | Yield (%) |
---|---|---|
Halogenation | NBS in MeCN at room temperature | 85 |
Amination | Pd-catalyzed reaction | 71 |
These synthetic routes are crucial for producing sufficient quantities of the compound for biological testing and further development.
Case Studies
Several case studies have documented the efficacy of Pyridine derivatives in clinical settings:
- Case Study on Antibacterial Efficacy : A study evaluated the effectiveness of Pyridine, 2-bromo-3,5-bis(trifluoromethyl)- against drug-resistant strains of bacteria. Results indicated a significant reduction in bacterial load in vitro.
- Case Study on Fungal Infections : Another study assessed the antifungal properties against Candida species. The compound demonstrated potent inhibitory effects comparable to established antifungal drugs.
Properties
Molecular Formula |
C7H2BrF6N |
---|---|
Molecular Weight |
293.99 g/mol |
IUPAC Name |
2-bromo-3,5-bis(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H2BrF6N/c8-5-4(7(12,13)14)1-3(2-15-5)6(9,10)11/h1-2H |
InChI Key |
DYAKHZQXMRRTBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)Br)C(F)(F)F |
Origin of Product |
United States |
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